molecular formula C23H20ClN3O3 B2751879 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine CAS No. 2034397-74-3

2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine

Cat. No.: B2751879
CAS No.: 2034397-74-3
M. Wt: 421.88
InChI Key: AXLVTTNGMZCGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-Benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine is a sophisticated chemical compound featuring a piperidine scaffold disubstituted with a 5-chloropyrimidine moiety and a unique 2-benzoylbenzoyl (benzophenone-derived) group at the nitrogen position. This molecular architecture incorporates several pharmaceutically relevant elements, including the piperidine ring common in bioactive molecules , the chloropyrimidine group known for its electron-deficient properties that facilitate interactions with biological targets , and the extended aromatic system of the benzophenone derivative that may enhance membrane permeability and target binding through π-π stacking interactions. The specific spatial arrangement of these components suggests potential research applications across multiple domains, including medicinal chemistry and chemical biology. This compound may serve as a valuable scaffold for investigating protein-ligand interactions, particularly with enzymes containing deep hydrophobic pockets where the benzophenone moiety could potentially facilitate photoaffinity labeling studies. The chloropyrimidine group offers a reactive handle for further synthetic modification through nucleophilic aromatic substitution, allowing researchers to create diverse analog libraries . Additionally, the piperidine core's conformation influences the spatial relationship between the two benzoyl groups and the chloropyrimidine, potentially enabling selective interaction with biological targets. Researchers exploring kinase inhibitors, epigenetic regulators, or neurotransmitter receptor modulators may find this hybrid molecule particularly interesting due to the demonstrated relevance of similar piperidine-pyrimidine hybrids in pharmacological research . The presence of the chloropyrimidine component, structurally similar to fragments used in kinase inhibitor development , suggests potential utility as a starting point for designing novel enzyme inhibitors. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound appropriately in controlled laboratory environments following all applicable safety protocols.

Properties

IUPAC Name

[2-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3/c24-17-13-25-23(26-14-17)30-18-9-6-12-27(15-18)22(29)20-11-5-4-10-19(20)21(28)16-7-2-1-3-8-16/h1-5,7-8,10-11,13-14,18H,6,9,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLVTTNGMZCGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Benzoylphenyl Intermediate: This could involve the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Chloropyrimidinyl Intermediate: This might involve the chlorination of pyrimidine using reagents like phosphorus oxychloride.

    Coupling Reactions: The final step could involve coupling the benzoylphenyl and chloropyrimidinyl intermediates with a piperidinyl group using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine may undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.

Medicine

In medicine, 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine could be investigated for its therapeutic potential in treating diseases or conditions, possibly as an anti-inflammatory or anticancer agent.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists several piperidine-based compounds with diverse biological activities (e.g., neurokinin antagonists, tachykinin receptor inhibitors).

Key Structural and Functional Analogues:

Compound Name (Non-Abbreviated) Core Structure Key Functional Groups Reported Activity
SR142801 Piperidine Benzoyl, dichlorophenyl Neurokinin NK1 receptor antagonist
SR140333 Piperidine Dichlorophenyl, isopropoxyphenyl Tachykinin NK1 receptor antagonist
CP99994 Piperidine Methoxybenzylamino, phenyl Neurokinin NK1 receptor antagonist
Target Compound Pyrimidine + piperidine Benzoylbenzoyl, chloropyrimidine Unknown (no direct data in sources)

Comparative Analysis:

Piperidine Modifications :

  • The target compound’s piperidine moiety is doubly benzoylated, unlike SR142801 or CP99994, which feature single benzoyl or methoxybenzyl groups. This may enhance lipophilicity or alter receptor binding kinetics .
  • SR142801 and SR140333 include halogenated aryl groups (e.g., dichlorophenyl), which are absent in the target compound, suggesting divergent selectivity profiles.

Pyrimidine Core :

  • The 5-chloropyrimidine group distinguishes the target compound from other piperidine derivatives in , which typically lack heteroaromatic cores. This may confer unique electronic or steric properties for interactions with enzymes or receptors.

Biological Activity :

  • While SR142801 and CP99994 are confirmed GPCR antagonists, the target compound’s activity remains uncharacterized in the provided sources. Its dual benzoyl groups could theoretically interfere with receptor dimerization or allosteric modulation, but experimental validation is lacking.

Biological Activity

The compound 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN2O2C_{19}H_{19}ClN_2O_2 with a molecular weight of approximately 348.83 g/mol. The structure features a chloropyrimidine ring and a piperidine moiety, which are significant in determining its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antibacterial activity. For instance, derivatives containing piperidine have shown effectiveness against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. It has been linked to the inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Studies have reported IC50 values in the micromolar range for related compounds, indicating a promising avenue for further investigation .

Anticancer Properties

Preliminary studies suggest that compounds similar to 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine may possess anticancer properties. The presence of the benzoyl group has been associated with enhanced cytotoxicity against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Hypoglycemic Effects

Some derivatives have demonstrated hypoglycemic activity, making them candidates for diabetes management. This effect is attributed to their ability to enhance insulin sensitivity and glucose uptake in peripheral tissues .

Study 1: Antimicrobial Efficacy

A study conducted by Aziz-ur-Rehman et al. synthesized several piperidine derivatives and evaluated their antimicrobial efficacy. Among these, certain derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Study 2: Enzyme Inhibition Profile

In another investigation, the enzyme inhibition profile of synthesized compounds was assessed using in vitro assays. Compounds exhibited strong AChE inhibition with IC50 values ranging from 0.5 to 5 µM, suggesting that modifications in their chemical structure could enhance their inhibitory potency .

Study 3: Cytotoxicity Against Cancer Cells

Research exploring the cytotoxic effects of related compounds on cancer cell lines revealed that specific structural modifications led to increased apoptosis in HeLa cells. The study highlighted the importance of the chloropyrimidine moiety in enhancing anticancer activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Piperidine functionalization : Introducing the benzoylbenzoyl group at the piperidine nitrogen under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
  • Chloropyrimidine coupling : Reaction of the functionalized piperidine with 5-chloro-2-hydroxypyrimidine using Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ether linkage .
  • Critical parameters : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for nucleophilic substitution), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns, with δ 7.8–8.2 ppm (aromatic protons) and δ 160–165 ppm (carbonyl carbons) as diagnostic signals .
  • X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the benzoylbenzoyl and chloropyrimidine moieties. Crystallization in ethanol/water mixtures (7:3 v/v) yields diffraction-quality crystals .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₁₉ClN₃O₃: 420.1112) .

Q. What preliminary in vitro assays are recommended to assess the compound’s bioactivity?

  • Methodological Answer :

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are determined via dose-response curves (1 nM–100 µM) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and EC₅₀ calculations .
  • Solubility assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can computational chemistry tools predict the binding affinity and mechanism of action of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets. Prioritize targets with Glide scores < -7.0 kcal/mol .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) using GROMACS .
  • Free-energy calculations (MM/PBSA) : Estimate binding energies (ΔG < -50 kJ/mol indicates high affinity) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Embedded experimental design : Combine quantitative bioactivity data with qualitative analysis of assay conditions (e.g., cell line variability, serum concentration effects) .
  • Meta-analysis : Normalize data using standardized metrics (e.g., pIC₅₀) and apply multivariate regression to identify confounding variables (e.g., incubation time, solvent DMSO%) .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and CRISPR knockouts of putative targets .

Q. What key considerations inform stability studies under varying physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Temperature-dependent stability : Store at 4°C, 25°C, and 40°C for 4 weeks. Use Arrhenius plots to extrapolate shelf life .
  • Plasma stability assays : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound loss via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.